Highly efficient single-layer organic light-emitting devices based on a bipolar pyrazine/carbazole hybrid host material†
Journal of Materials Chemistry C Pub Date: 2014-01-15 DOI: 10.1039/C3TC32301C
Abstract
Organic light-emitting diodes (OLEDs) have attracted tremendous interest and have already become a prevalent technology in MP3 players, smartphones and cameras. In response to the calls for the large-scale application of OLEDs, the complicated and costly processes for preparing a device is a major challenge which should be addressed. Herein, a novel bipolar host material, 26PyzCz, which contains a pyrazine/carbazole hybrid, has been designed and synthesized. 26PyzCz-based single-layer (SL) fluorescent (F)–phosphorescent (P) OLEDs with various colors have been successfully fabricated. Green and orange SL phosphorescent OLEDs (PHOLEDs) have exhibited efficiencies as high as 63.3 and 62.1 cd A−1 at 1000 cd m−2, and 55.7 and 53.8 cd A−1 at 10 000 cd m−2, respectively. Meanwhile, a SL warm white OLED based on fluorescent blue and phosphorescent orange has demonstrated excellent performance, with a maximum current efficiency of 27.5 cd A−1 and a maximum power efficiency of 21.6 lm W−1. In addition, the charge carrier behavior have been evaluated by impedance spectroscopy, which revealed that the dopant trapping effect plays a critical role in charge balance and exciton generation in the SL PHOLEDs.


Recommended Literature
- [1] Combined experimental/theoretical study of d-glucosamine promoted Ullmann-type C–N coupling catalyzed by copper(i): does amino really count?†
- [2] Corrosion chemistry and protection of zinc & zinc alloys by polymer-containing materials for potential use in rechargeable aqueous batteries
- [3] Paper-based platforms with coulometric readout for ascorbic acid determination in fruit juices†
- [4] Unprecedented optically induced long-lived intramolecular electron transfer in cobalt–dioxolene complexes†
- [5] New challenges in fullerene chemistry
- [6] Quantitative determination of protein molecular weight with an acoustic sensor; significance of specific versus non-specific binding†
- [7] Foods and drugs analysis
- [8] Sintering behavior and thermoelectric properties of LaCoO3 ceramics with Bi2O3–B2O3–SiO2 as a sintering aid
- [9] Characterizing the assembly behaviors of human amylin: a perspective derived from C-terminal variants†
- [10] Universality in size-driven evolution towards bulk polarizability of metals†

Journal Name:Journal of Materials Chemistry C
Research Products
-
CAS no.: 1291-72-1
-
CAS no.: 121578-13-0
-
CAS no.: 13446-44-1
-
CAS no.: 11016-71-0
-
CAS no.: 117902-15-5
-
CAS no.: 108561-00-8









